

BDP R6G Azide: A Comprehensive Technical Guide for Advanced Fluorescence Labeling

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Compound of Interest

Compound Name: BDP R6G azide

Cat. No.: B13724063

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **BDP R6G azide**, a fluorescent probe widely utilized in biological research. This document details its chemical properties, experimental protocols for its application in bioorthogonal chemistry, and its role in the visualization of biological molecules and processes.

Core Properties of BDP R6G Azide

BDP R6G azide is a bright, photostable borondipyrromethene (BODIPY) dye functionalized with an azide group. This feature allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." Its spectral properties are similar to those of Rhodamine 6G (R6G), making it a suitable alternative for various fluorescence-based applications.

Property	Value	Reference
CAS Number	2183473-23-4	[1]
Molecular Weight	422.24 g/mol	[1]
Molecular Formula	C ₂₁ H ₂₁ BF ₂ N ₆ O	[1]
Excitation Wavelength (λ _{ex})	530 nm	[2]
Emission Wavelength (λ _{em})	548 nm	[2]
Purity	≥ 95%	
Appearance	Dark colored solid	
Storage Conditions	Store at -20°C in the dark, desiccated.	

Experimental Protocols

The primary application of **BDP R6G azide** is the fluorescent labeling of biomolecules through click chemistry. This bioorthogonal reaction is highly specific and efficient, enabling the precise attachment of the fluorophore to a target molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol outlines the general steps for labeling an alkyne-modified protein with **BDP R6G azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
- BDP R6G azide**
- Dimethylsulfoxide (DMSO)
- Copper(II) sulfate (CuSO₄)

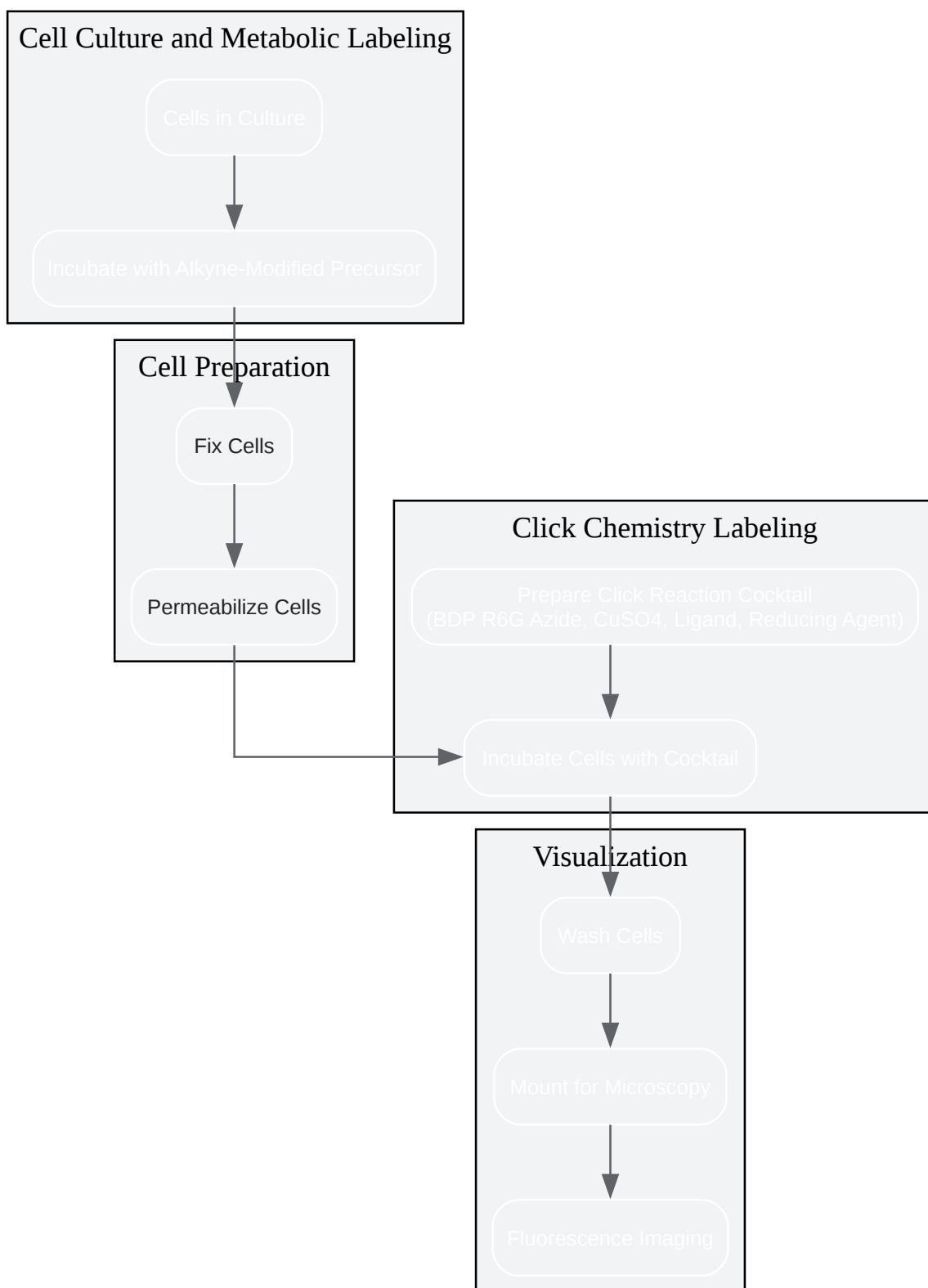
- A reducing agent (e.g., sodium ascorbate)
- A copper chelating ligand (e.g., THPTA or TBTA)
- Protein labeling buffer

Procedure:

- Prepare Stock Solutions:
 - Dissolve **BDP R6G azide** in DMSO to a final concentration of 10 mM.
 - Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
 - Prepare a stock solution of the copper(II) sulfate and the chosen ligand.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein.
 - Add the **BDP R6G azide** stock solution. The final concentration will depend on the protein concentration and the desired labeling efficiency. A molar excess of the dye is typically used.
 - Add the copper(II) sulfate/ligand solution.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
 - Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
- Purification:
 - Remove the unreacted dye and other reaction components by methods such as size exclusion chromatography, dialysis, or ethanol precipitation.

Workflow for Cellular Imaging using **BDP R6G Azide**

This workflow describes the general process of labeling and visualizing biomolecules within a cellular context. This often involves the metabolic incorporation of an alkyne-modified precursor, followed by a click reaction with **BDP R6G azide**.



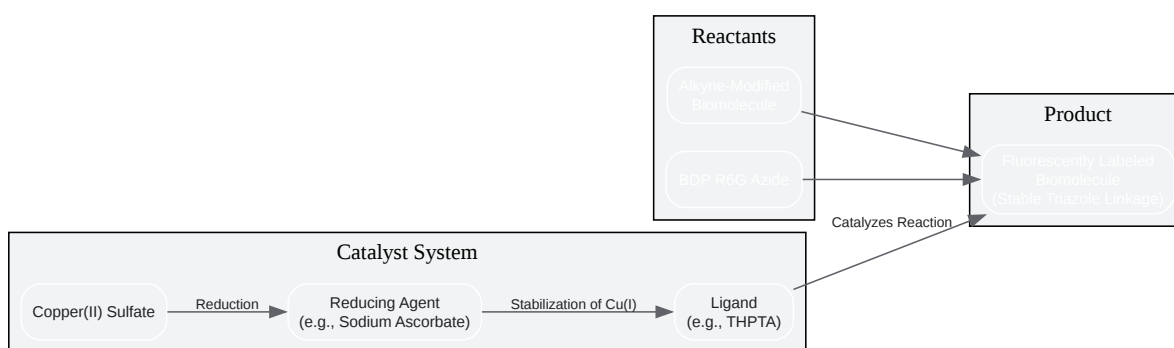
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Cellular labeling workflow.

Signaling Pathway and Process Visualization

While **BDP R6G azide** is a labeling reagent rather than a direct probe for a specific signaling pathway, it is instrumental in visualizing the localization, trafficking, and interactions of labeled biomolecules that are components of these pathways. For example, it can be used to label newly synthesized proteins to study their distribution in response to a signaling event.

The diagram below illustrates the logical relationship in a typical click chemistry reaction.



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[Click chemistry reaction scheme.](#)

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References

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